molecular formula C17H16FNO3 B5810620 N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide

Cat. No. B5810620
M. Wt: 301.31 g/mol
InChI Key: XHAZMCGTJVTIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide, also known as 5-MeO-DALT, is a synthetic compound that belongs to the family of tryptamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. 5-MeO-DALT is a potent agonist of serotonin receptors and has been studied extensively for its therapeutic potential.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor. It has been shown to activate these receptors with high affinity, leading to the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of other psychedelic compounds such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide are still being studied. It has been shown to induce a state of altered consciousness, characterized by changes in perception, thought, and mood. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide has been shown to increase heart rate and blood pressure, and may have other physiological effects that have yet to be fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide in lab experiments is its potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide is its potential for abuse and the lack of information on its long-term effects.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide. One area of interest is its potential use in treating inflammatory bowel disease, as well as other inflammatory conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide, and its potential therapeutic applications for mental health disorders such as depression and anxiety. Finally, more research is needed to determine the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide and its potential for abuse.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 2-fluorophenylacetic acid, followed by reduction with sodium borohydride. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis method of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide has been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-14-4-2-1-3-13(14)6-8-17(20)19-10-12-5-7-15-16(9-12)22-11-21-15/h1-5,7,9H,6,8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAZMCGTJVTIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-Benzodioxol-5-YL)methyl]-3-(2-fluorophenyl)propanamide

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